N-(cyanomethyl)-2-cyclopropyl-N-(pyridin-2-yl)furan-3-carboxamide
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Description
“N-(pyridin-2-ylmethyl)furan-2-carboxamide” is a compound that has been studied for its potential applications in medicinal and biological fields . It’s a part of various drug molecules and has shown moderate to excellent activities against several biological targets .
Synthesis Analysis
The synthesis of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” involves various techniques. Amides, which are very common in nature, can be easily synthesized . The compound has been characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Molecular Structure Analysis
The crystal structure of the compound was elucidated by single crystal X-ray diffraction . The molecule has a dihedral angle of 73.52(14)° between the furan and pyridine rings . It crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
The compound’s global reactivity and charge transfer property were studied using density functional theory (DFT) . The energies of frontier molecular orbitals (FMO) were computed .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties were analyzed using various techniques. The Hirshfeld surface analysis (HSA) was used for determining the N–H···O intermolecular hydrogen bonding interactions . The molecular electrostatic potential (MEP) of the compound was measured to get the charge distribution details .Mechanism of Action
Properties
IUPAC Name |
N-(cyanomethyl)-2-cyclopropyl-N-pyridin-2-ylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-7-9-18(13-3-1-2-8-17-13)15(19)12-6-10-20-14(12)11-4-5-11/h1-3,6,8,10-11H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOOLIFSBBKRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CO2)C(=O)N(CC#N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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